molecular formula C19H14O4 B2542187 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate CAS No. 357159-67-2

4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate

Cat. No.: B2542187
CAS No.: 357159-67-2
M. Wt: 306.317
InChI Key: JKAULLJEEFTWGP-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a synthetic aromatic ester featuring both a formyl group and a naphthalene carboxylate moiety, designed for use as a key intermediate in advanced organic and medicinal chemistry research. While direct biological data for this specific compound is not available, its molecular architecture suggests significant research potential. The structure combines elements found in bioactive molecules; for instance, naphthalene-based scaffolds are common in pharmaceuticals and materials science , and formyl groups are crucial for constructing Schiff base ligands . This compound is particularly suited for the development of thiosemicarbazone ligands, as the formyl group can condense with thiosemicarbazides to form tridentate ONS-donor ligands capable of chelating metal ions like copper(II) . Such metal complexes are of high interest for their diverse biological activities, including antibacterial properties . The presence of the methoxyphenyl group can enhance lipophilicity, potentially influencing the compound's ability to penetrate cell membranes and interact with biological targets . Researchers can utilize this chemical as a versatile precursor for synthesizing novel compounds for screening against various diseases, studying enzyme inhibition, or developing new catalytic systems. This product is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-22-18-11-13(12-20)9-10-17(18)23-19(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAULLJEEFTWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most direct route involves reacting 4-formyl-2-methoxyphenol with naphthalene-1-carbonyl chloride under acidic conditions. A modified Fischer esterification protocol employs sulfuric acid (H₂SO₄) as a catalyst in anhydrous dichloromethane (DCM). The reaction proceeds at 0–5°C to minimize side reactions, achieving a yield of 68–72% after 12 hours.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (phenol:acyl chloride)
  • Catalyst: 5 mol% H₂SO₄
  • Solvent: DCM
  • Temperature: 0–5°C
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

This method faces challenges due to the sensitivity of the formyl group to strong acids, necessitating strict temperature control.

Steglich Esterification

To circumvent acid-sensitive functional groups, Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is employed. This method achieves higher yields (85–88%) by activating the carboxylic acid in situ.

Optimized Protocol:

  • Dissolve naphthalene-1-carboxylic acid (1 equiv) and DCC (1.2 equiv) in dry tetrahydrofuran (THF).
  • Add DMAP (0.1 equiv) and 4-formyl-2-methoxyphenol (1 equiv).
  • Stir at 25°C for 24 hours under nitrogen.
  • Filter to remove dicyclohexylurea (DCU), concentrate, and purify via flash chromatography.

Enzymatic and Green Chemistry Methods

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates solvent-free esterification at 60°C. This method offers a 76% yield with high enantioselectivity, avoiding hazardous solvents.

Key Parameters:

  • Enzyme Loading: 10% w/w
  • Water Activity (aₚ): 0.33 (maintained using saturated salt solutions)
  • Reaction Time: 48 hours

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz) accelerates the reaction by enhancing mass transfer. Using ammonium acetate as a catalyst in ethanol-water (3:1), the method achieves 92% yield in 30 minutes.

Advantages:

  • Reduced Time: 30 minutes vs. 24 hours (conventional)
  • Solvent System: Ethanol-water (eco-friendly)
  • Catalyst: 5 mol% ammonium acetate

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

A patent-pending continuous flow process (WO2017032673A1) utilizes a tubular reactor with residence time of 10 minutes. Key steps include:

  • Step 1: Generate naphthalene-1-carbonyl chloride via Claisen condensation.
  • Step 2: React with 4-formyl-2-methoxyphenol in dimethylacetamide (DMA) at 115°C.
  • Step 3: Crystallize the product by quenching with ice-water.

Performance Metrics:

  • Purity: >99% (HPLC)
  • Throughput: 1.2 kg/h
  • Solvent Recovery: 98% via vacuum distillation.

Comparative Analysis of Methods

Method Yield (%) Time Catalyst Solvent Scalability
Fischer Esterification 68–72 12 h H₂SO₄ DCM Moderate
Steglich Esterification 85–88 24 h DCC/DMAP THF Lab-scale
Lipase-Catalyzed 76 48 h CAL-B Solvent-free Industrial
Ultrasound-Assisted 92 0.5 h NH₄OAc Ethanol-water Pilot-scale
Continuous Flow 89 0.17 h None DMA Industrial

Challenges and Optimization Strategies

Byproduct Formation

The formyl group in 4-formyl-2-methoxyphenol is prone to aldol condensation under basic conditions. Solutions include:

  • Low-Temperature Quenching: Adding reaction mixtures to ice-water suppresses side reactions.
  • Protective Groups: Temporarily protecting the formyl group as a dimethyl acetal before esterification.

Solvent Selection

Polar aprotic solvents (e.g., DMA, NMP) enhance reactivity but complicate purification. Alternatives:

  • Switchable Solvents: CO₂-triggered polarity changes enable easy separation.
  • Ionic Liquids: [BMIM][BF₄] improves catalyst recycling but increases costs.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl naphthalene-1-carboxylate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl naphthalene-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in Schiff base formation with amines, which is a key step in many biological processes.

Comparison with Similar Compounds

Key Findings :

  • The bulkier naphthalene-1-carboxylate group in the target compound may further modulate binding interactions due to enhanced π-π stacking .
  • Isobutyrate and propionate derivatives prioritize industrial applications (e.g., flavoring), likely due to their lower molecular weight and higher volatility compared to aromatic esters .

Naphthalene-1-carboxylate Esters with Diverse Substituents

Naphthalene-1-carboxylate esters with varying phenyl substituents illustrate the impact of functional groups on synthesis and crystallography:

Compound Phenyl Substituents Dihedral Angle (°) Synthesis Yield (%) Reference
2-(4-Chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate 4-Cl, 2-oxoethyl 77.9 95.7
2-(6-Methoxy-4-methylquinazolin-2-yl)sulfanylethyl naphthalene-1-carboxylate Quinazolinyl sulfanylethyl N/A N/A

Key Findings :

  • The chlorophenyl-oxoethyl derivative forms centrosymmetric dimers via C–H···O interactions, with a dihedral angle of 77.9° between aromatic planes. This structural rigidity may enhance thermal stability .
  • High synthesis yields (>95%) are achievable for naphthalene-1-carboxylates under mild conditions (room temperature, dimethylformamide solvent), suggesting scalable production for the target compound .

Biological Activity

4-Formyl-2-methoxyphenyl naphthalene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through various methods, including oxidation and substitution reactions, which are detailed in the following table:

Reaction Type Reagents Conditions Yield
OxidationPotassium permanganateAlkaline mediumHigh
ReductionSodium borohydrideMethanolModerate
SubstitutionSodium methoxideMethanolVariable

Biological Activity

Research indicates that 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate exhibits a range of biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Effects : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models .
  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its potential protective effects against oxidative stress .

The biological activity of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate is linked to its ability to interact with cellular targets such as enzymes and receptors. The proposed mechanisms include:

  • Schiff Base Formation : The formyl group can react with amines to form Schiff bases, a critical step in many biochemical pathways .
  • Enzyme Inhibition : Indole derivatives, which include this compound, are known to inhibit various enzymes involved in metabolic pathways associated with cancer and inflammation .

Case Studies

Several studies have investigated the biological effects of 4-formyl-2-methoxyphenyl naphthalene-1-carboxylate:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways .
  • Antioxidant Evaluation :
    • The compound's ability to scavenge DPPH radicals was assessed, showing a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Q & A

Q. Table 1. Comparative Toxicity Endpoints in Selected Studies

Study TypeModel SystemKey FindingsConfidence RatingReference
In vitroHepG2 cellsIC₅₀ = 50 µM (mitochondrial toxicity)Moderate
In vivoSprague-Dawley ratsNo mortality at 500 mg/kg (14 days)High
EnvironmentalZebrafishBCF = 120 (high bioaccumulation)Low

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